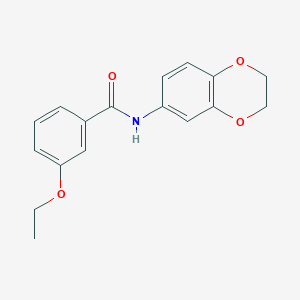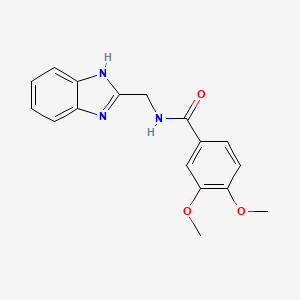![molecular formula C14H23N5 B5633757 6-[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]-N-isopropylpyrimidin-4-amine](/img/structure/B5633757.png)
6-[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]-N-isopropylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound falls under the category of pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their biological and chemical properties. Pyrimidine rings are present in many important biomolecules, such as nucleotides, and are thus a focus of synthesis efforts for their potential applications in drug discovery and development.
Synthesis Analysis
The synthesis of related pyrimidine derivatives typically involves multistep chemical reactions, including cyclization with primary amines followed by condensation and cyclization of β-keto esters with amidines. These methods allow for the introduction of various substituents into the pyrimidine ring, offering a pathway to synthesize the target compound and related structures (Grošelj et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized using techniques such as NMR and X-ray crystallography. These methods provide insights into the conformations, tautomeric states, and hydrogen bonding interactions, which are crucial for understanding the compound's reactivity and interaction with biological targets (Gerhardt et al., 2011).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, such as aminolysis, which can be influenced by the sterics and electronics of the substituents present in the molecule. The reactivity patterns offer a way to further modify the compound for specific applications (Novakov et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-N-propan-2-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5/c1-9(2)18-13-5-14(17-8-16-13)19-6-11(10-3-4-10)12(15)7-19/h5,8-12H,3-4,6-7,15H2,1-2H3,(H,16,17,18)/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKBVVAUXCMBMX-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=NC=N1)N2CC(C(C2)N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC1=CC(=NC=N1)N2C[C@@H]([C@H](C2)N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}butanamide](/img/structure/B5633683.png)
![N-[(5-methylpyrazin-2-yl)methyl]-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5633686.png)

![8-[(5-chloro-2-thienyl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5633700.png)
![2-methoxy-N-{4-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5633708.png)

![2-isopropyl-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5633719.png)
![2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-N-[2-(2-methoxyphenyl)-1-methylethyl]-N-methylacetamide](/img/structure/B5633730.png)

![3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5633743.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-3-pyrrolidinyl}cyclohexanecarboxamide hydrochloride](/img/structure/B5633746.png)


![2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5633778.png)